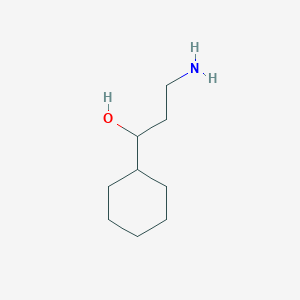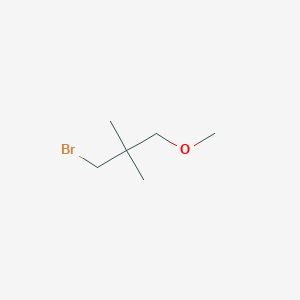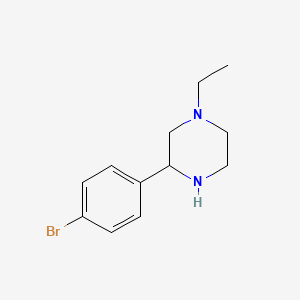
3-(4-溴苯基)-1-乙基哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-1-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The 4-bromophenyl group attached to the piperazine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
科学研究应用
3-(4-Bromophenyl)-1-ethylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The compound 3-(4-Bromophenyl)-1-ethylpiperazine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
It’s worth noting that indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Result of Action
One compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has been shown to have potent activity against hiv-1 .
生化分析
Biochemical Properties
3-(4-Bromophenyl)-1-ethylpiperazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The interaction between 3-(4-Bromophenyl)-1-ethylpiperazine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to alterations in nerve impulse transmission . Additionally, this compound has shown potential interactions with other biomolecules, such as mitochondrial succinate dehydrogenase, which is involved in the mitochondrial electron transport chain .
Cellular Effects
The effects of 3-(4-Bromophenyl)-1-ethylpiperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-1-ethylpiperazine can lead to changes in neurotransmitter levels, affecting neuronal communication and potentially leading to neurotoxic effects . Furthermore, its interaction with mitochondrial succinate dehydrogenase can impact cellular energy production and metabolic processes .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-1-ethylpiperazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 3-(4-Bromophenyl)-1-ethylpiperazine interacts with mitochondrial succinate dehydrogenase, potentially altering the enzyme’s activity and affecting the mitochondrial electron transport chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-1-ethylpiperazine have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)-1-ethylpiperazine remains stable under certain conditions, but its degradation products can also influence cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase activity and alterations in mitochondrial function .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-1-ethylpiperazine vary with different dosages in animal models. At lower doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, while higher doses result in significant enzyme inhibition and potential neurotoxic effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in the compound’s impact on cellular processes. Additionally, high doses of 3-(4-Bromophenyl)-1-ethylpiperazine have been associated with adverse effects, including behavioral changes and impaired motor function in animal models .
Metabolic Pathways
3-(4-Bromophenyl)-1-ethylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These metabolic interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-1-ethylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through transporter-mediated mechanisms and can accumulate in certain tissues. Its distribution within the body can influence its localization and overall impact on cellular function .
Subcellular Localization
3-(4-Bromophenyl)-1-ethylpiperazine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, influencing its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylpiperazine and ethyl bromide.
Reaction: The 4-bromophenylpiperazine is reacted with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(4-Bromophenyl)-1-ethylpiperazine.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromophenyl)-1-ethylpiperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-1-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry and other applications.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the 4-bromophenyl group but has a different core structure.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a 4-bromophenyl group, used in different applications.
Uniqueness
3-(4-Bromophenyl)-1-ethylpiperazine is unique due to its specific piperazine core structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(4-bromophenyl)-1-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGRBYLTRRLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
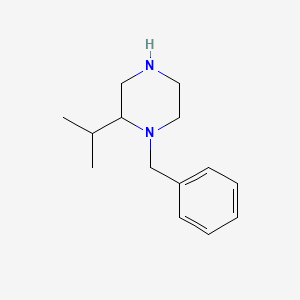
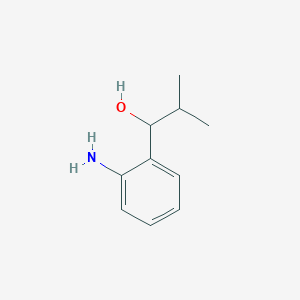
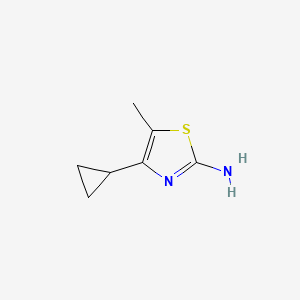
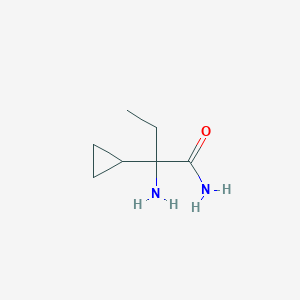
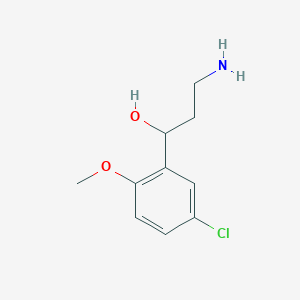
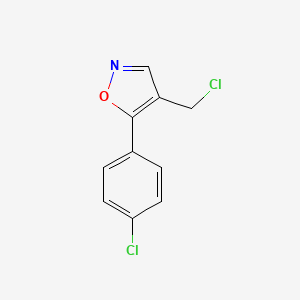
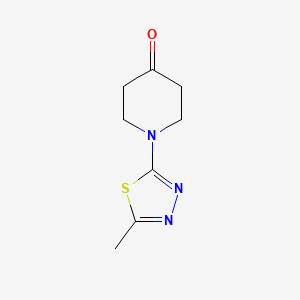
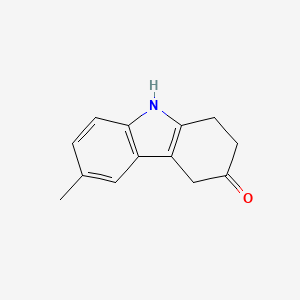
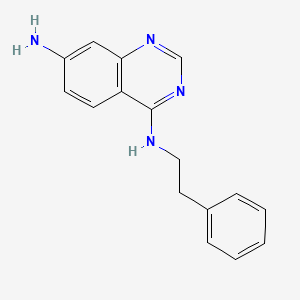

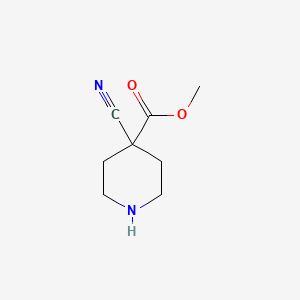
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)
